

Unmasking the Genome: A Technical Guide to Abbott's Vysis FISH Technology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Abbott

Cat. No.: B1666368

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that allows for the visualization and analysis of specific DNA sequences within the context of an intact cell.

Abbott's Vysis FISH technology is a leading platform in this field, providing a robust and reliable method for detecting chromosomal abnormalities associated with various cancers and genetic diseases. This in-depth guide explores the core principles of Vysis FISH technology, detailing the experimental workflow, data interpretation, and the underlying molecular biology that enables precise genetic analysis.

Core Principles of Vysis FISH Technology

At its heart, Vysis FISH technology relies on the highly specific binding of fluorescently labeled DNA probes to their complementary target sequences within the cellular genome. This process of hybridization allows for the direct visualization of genetic alterations such as deletions, amplifications, and translocations under a fluorescence microscope.

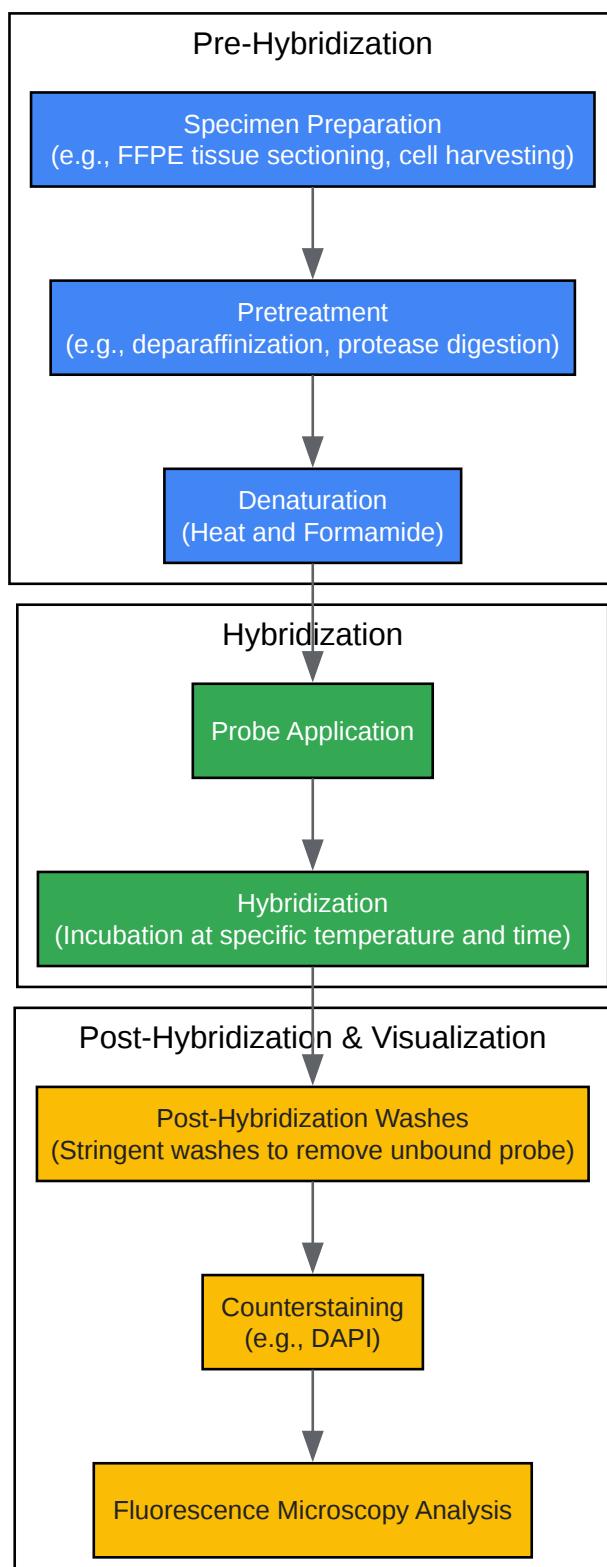
The fundamental steps of the Vysis FISH procedure involve:

- Specimen Preparation: The process begins with the careful preparation of the biological sample, which can range from peripheral blood and bone marrow to formalin-fixed, paraffin-embedded (FFPE) tissue sections.^[1] The goal is to preserve the cellular morphology while making the nuclear DNA accessible to the FISH probes.

- Denaturation: Both the cellular DNA in the specimen and the DNA probes are denatured using heat and formamide. This critical step separates the double-stranded DNA into single strands, making the target sequences available for hybridization.[1][2]
- Hybridization: The fluorescently labeled Vysis DNA probes are then applied to the denatured specimen. During an incubation period, the probes anneal, or hybridize, to their specific complementary target sequences on the chromosomes.[1][3] Vysis probes are designed with high specificity and often include unlabeled blocking DNA to suppress hybridization to repetitive sequences common to other chromosomes.[2][4][5]
- Post-Hybridization Washes: After hybridization, a series of stringent washes are performed to remove any unbound or non-specifically bound probes.[2][4][5] This ensures a high signal-to-noise ratio, leading to clearer and more reliable results.
- Counterstaining and Visualization: The cell nuclei are stained with a fluorescent counterstain, typically DAPI (4',6-diamidino-2-phenylindole), which fluoresces blue and allows for the visualization of the entire nucleus.[1] The slides are then analyzed using a fluorescence microscope equipped with appropriate filters to detect the specific fluorescent signals from the probes.[3]

Vysis Probe Technology

Abbott offers a diverse portfolio of Vysis FISH probes designed for various applications in genetic analysis. These probes are directly labeled with different fluorophores, allowing for the simultaneous detection of multiple targets. The main categories of Vysis probes include:


- Locus Specific Identifier (LSI) Probes: These probes target specific gene regions and are used to detect changes such as amplifications, deletions, and translocations.[2]
- Chromosome Enumeration Probes (CEP): These probes hybridize to highly repetitive satellite DNA sequences in the centromeric regions of chromosomes, allowing for the determination of chromosome copy number.[5]
- TelVysis Probes: These probes are specific to the subtelomeric regions of chromosomes and are used to identify cryptic translocations and deletions that may be missed by conventional cytogenetics.[4]

- Break Apart Probes: This strategy utilizes two differently colored probes that flank a specific gene. In a normal cell, the two probes produce a fused or closely spaced signal. If a translocation occurs within the gene, the probes will separate, resulting in distinct, separated signals.[\[1\]](#)

Experimental Workflow and Protocols

The following sections provide a generalized experimental workflow for Vysis FISH analysis. Specific protocols may vary depending on the Vysis probe kit and the specimen type.

Generalized Vysis FISH Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. molecular.abbott [molecular.abbott]
- 2. molecular.abbott [molecular.abbott]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. molecular.abbott [molecular.abbott]
- 5. molecular.abbott [molecular.abbott]
- To cite this document: BenchChem. [Unmasking the Genome: A Technical Guide to Abbott's Vysis FISH Technology]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666368#basic-principles-of-abbott-s-vysis-fish-technology-for-genetic-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com